N-propyl-2-[(trichloroacetyl)amino]benzamide
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Overview
Description
N-propyl-2-[(trichloroacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a trichloroacetyl group and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-[(trichloroacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-propyl-2-[(trichloroacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
N-propyl-2-[(trichloroacetyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-propyl-2-[(trichloroacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-[(trichloroacetyl)amino]benzamide: Similar in structure but with an isopropyl group instead of a propyl group.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a benzothiazole ring and are studied for their anti-inflammatory properties.
Uniqueness
N-propyl-2-[(trichloroacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13Cl3N2O2 |
---|---|
Molecular Weight |
323.6 g/mol |
IUPAC Name |
N-propyl-2-[(2,2,2-trichloroacetyl)amino]benzamide |
InChI |
InChI=1S/C12H13Cl3N2O2/c1-2-7-16-10(18)8-5-3-4-6-9(8)17-11(19)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
DLPOBEBPDQGZKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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